molecular formula C10H10O4 B14441549 pyrenolide A CAS No. 73413-74-8

pyrenolide A

Cat. No.: B14441549
CAS No.: 73413-74-8
M. Wt: 194.18 g/mol
InChI Key: RAWBOGKVAAFNEW-OBWSQBJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrenolide A (NPA010751) is a 10-membered macrolide lactone of fungal origin, with the molecular formula C10H10O4 and a molecular weight of 194.1860 Da . It was first isolated from the fungus Pyrenophora teres . This compound is part of the pyrenolide family of macrolides, which also includes Pyrenolide B and C . This compound is noted for its significant biological activities in research settings. It possesses reported fungicidal activity . Furthermore, studies on related metabolites have shown that this compound exhibits potent motility-impairing activity against zoospores of Phytophthora capsici , suggesting its value in phytopathological research . Its structure and activity contribute to the broader understanding of 10-membered macrolides, a class of polyketides known for diverse biological properties . The compound is supplied for research purposes exclusively. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73413-74-8

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(1S,2R,5Z,8E,10R)-2-methyl-3,11-dioxabicyclo[8.1.0]undeca-5,8-diene-4,7-dione

InChI

InChI=1S/C10H10O4/c1-6-10-8(14-10)4-2-7(11)3-5-9(12)13-6/h2-6,8,10H,1H3/b4-2+,5-3-/t6-,8-,10+/m1/s1

InChI Key

RAWBOGKVAAFNEW-OBWSQBJISA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](O2)/C=C/C(=O)/C=C\C(=O)O1

Canonical SMILES

CC1C2C(O2)C=CC(=O)C=CC(=O)O1

Origin of Product

United States

Isolation and Source Organisms of Pyrenolide a for Research Purposes

Identification of Pyrenolide A Producing Fungal Strains

The discovery and subsequent isolation of this compound are credited to studies of secondary metabolites produced by specific fungal species. These fungi, primarily belonging to the Ascomycota phylum, synthesize the compound through their metabolic pathways. Researchers have identified several key fungal sources, with Pyrenophora teres being the first and most recognized producer.

Pyrenophora teres is a well-studied phytopathogenic fungus known for causing net blotch, a significant disease affecting barley crops worldwide. researchgate.netnih.govfrontiersin.org It was from this organism that this compound was first isolated and structurally identified. mdpi.com As a pathogen, P. teres produces a diverse array of chemically distinct toxins and metabolites, which include the pyrenolide family of compounds. nih.govmdpi.com

In addition to this compound, P. teres is known to produce other related nonenolides, such as pyrenolide B and pyrenolide C. mdpi.comtandfonline.com A structurally different metabolite, pyrenolide D, which possesses a tricyclic spiro-γ-lactone scaffold, has also been isolated from this fungus. mdpi.comtandfonline.com The initial isolation of pyrenolides A, B, and C was reported from P. teres strain IFO 7508 grown in a malt-dextrose medium. mdpi.comtandfonline.com While some metabolites from P. teres are considered phytotoxins that contribute to disease symptoms in barley, this compound has been noted for its antifungal activity. mdpi.comapsnet.org

Table 1: Pyrenolide Metabolites Identified from Pyrenophora teres

Compound Name Structural Class Reference(s)
This compound Nonenolide (10-membered lactone) nih.govmdpi.com
Pyrenolide B Nonenolide (10-membered lactone) mdpi.comtandfonline.com
Pyrenolide C Nonenolide (10-membered lactone) mdpi.comtandfonline.com

Various species of the genus Curvularia have been identified as alternative and valuable sources of this compound. nih.gov These fungi are often found as endophytes, living symbiotically within the tissues of plants without causing disease. woodj.orgmdpi.com For instance, the endophytic fungus Curvularia sp. strain M12, isolated from a leaf of the medicinal plant Murraya koenigii, was found to produce this compound. mdpi.comnih.govacs.org This particular strain was cultured on a rice medium, and subsequent chemical analysis of its extract led to the isolation of this compound along with several other known and new metabolites. nih.govacs.org

Marine-derived strains of Curvularia have also been shown to produce ten-membered lactones that are structurally similar to this compound. mdpi.comnih.govfrontiersin.org The isolation of this compound from Curvularia species highlights the broad distribution of this metabolite among different fungal genera and environments.

Table 2: Selected Metabolites Co-isolated with this compound from Curvularia sp. strain M12

Compound Name Compound Class Reference(s)
Murranofuran A Furan derivative nih.gov
Murranolide A - mdpi.comnih.gov
Curvularin Macrolide nih.gov
(S)-dehydrocurvularin Macrolide nih.gov

Pyrenophora teres as a Primary Source Organism

Methodologies for Analytical Isolation and Purification of this compound

The process of isolating this compound for research involves a multi-step procedure that begins with fungal cultivation and ends with advanced purification techniques to yield the pure compound.

The initial step in isolating this compound involves cultivating the source fungus on a suitable growth medium to encourage the production of secondary metabolites. For Pyrenophora teres, this has been achieved by growing the fungus in a liquid malt-dextrose solution for an extended period, such as one month. osu.edu Similarly, Curvularia sp. strain M12 was cultured on a solid rice medium. nih.govacs.org

Following incubation, the fungal biomass and the culture medium are processed to extract the organic compounds. A common technique involves solvent extraction. For example, the culture filtrate of P. teres was passed through a resin column and extracted with ethyl acetate (B1210297). osu.edu This crude extract contains a mixture of metabolites, including this compound, and serves as the starting material for purification. General protocols for fungal metabolite extraction often involve harvesting the fungal mycelium, freeze-drying it, and then extracting the compounds using organic solvents. amazonaws.com

Chromatography is an essential technique for separating individual compounds from the complex mixture present in the crude fungal extract. khanacademy.org Column chromatography is a principal method used for the purification of this compound. osu.edu In this technique, the crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. osu.edukhanacademy.org

A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. The separation occurs because different compounds travel through the column at different rates based on their affinity for the stationary and mobile phases. For the purification of this compound from P. teres, a solvent system of 15:85 ethyl acetate to n-hexanes was used to elute the compound from the silica gel column. osu.edu The isolation of this compound from Curvularia sp. also relied on chromatographic analysis to separate it from co-occurring metabolites. nih.govnih.govacs.org Fractions are collected as the solvent flows out of the column and are analyzed to identify those containing the desired compound.

Optimizing the isolation of this compound for research purposes focuses on maximizing the yield and purity of the final product. This can involve modifying the fungal culture conditions, such as the composition of the growth medium or the incubation parameters, to enhance the production of the target metabolite. mdpi.com

For the purification process, scaling up the separation from an analytical to a preparative scale is a key consideration. psu.edu This involves using larger chromatographic columns with a greater amount of stationary phase to handle larger quantities of the crude extract. psu.edu The process may require multiple chromatographic steps, potentially using different solvent systems or types of chromatography, to remove impurities. After initial separation, further purification of the collected fractions might be necessary. This can involve techniques like re-injecting the isolated fraction onto a column to remove salts or other additives from the mobile phase. psu.edu Finally, the purified product is concentrated, often using rotary evaporation, and dried under a high vacuum to remove all traces of solvent, yielding pure this compound ready for structural confirmation by methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govpsu.edu

Elucidation of the Absolute Stereochemistry and Molecular Architecture of Pyrenolide a

Advanced Spectroscopic and Diffraction Techniques for Structural Assignment

The initial characterization and structural elucidation of pyrenolide A and its congeners, pyrenolides B and C, were first reported by Nukina, Sassa, and Ikeda in 1980. osu.edupublish.csiro.auagriculturejournals.cztandfonline.com Their work relied on a suite of spectroscopic methods to piece together the molecular framework and define the connectivity and stereochemistry of these natural products.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural analysis of this compound and its analogues. tandfonline.com While the primary literature from 1980 provided foundational data, subsequent studies on related compounds and total synthesis efforts have further solidified the structural assignment. osu.edu

One-dimensional ¹H NMR spectroscopy was instrumental in identifying the key functional groups and proton environments within the molecule. For the related pyrenolide B, which is a deoxy derivative of this compound, ¹H NMR data revealed signals corresponding to a secondary methyl group coupled to a proton on an oxygen-bearing carbon, olefinic protons in both Z and E configurations conjugated with carbonyl groups, and methylene (B1212753) protons. tandfonline.com These patterns provided the initial fragments of the molecular puzzle.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), although more developed in later years, are now standard tools for confirming the connectivity of such complex molecules. For instance, COSY experiments would establish proton-proton coupling networks, while HSQC and HMBC would link protons to their directly attached and long-range carbons, respectively, allowing for the unambiguous assembly of the carbon skeleton. The determination of the relative stereochemistry was inferred from the coupling constants (J-values) between protons and through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity of protons.

Table 1: Representative ¹H NMR Data for the Pyrenolide Core Structure

Position Chemical Shift (δ) ppm (Typical) Multiplicity Coupling Constant (J) Hz (Typical)
H-2 6.0-6.7 d or dd 12-16
H-3 6.5-7.0 d or dd 12-16
H-5 5.8-6.0 dd 16, 2
H-6 6.4-6.6 m
H-8 1.7-1.9 m
H-9 5.0-5.2 m

Note: Data are representative and compiled from studies on the pyrenolide class of compounds. Exact values for this compound would be found in its primary characterization literature.

Table 2: Representative ¹³C NMR Data for the Pyrenolide Core Structure

Position Chemical Shift (δ) ppm (Typical)
C-1 (C=O, lactone) 165-175
C-2 120-125
C-3 140-145
C-4 (C=O, ketone) 190-200
C-5 125-130
C-6 145-150
C-7 30-40
C-8 25-35
C-9 70-80

Note: Data are representative for the pyrenolide family. The presence of an epoxide in this compound would significantly alter the chemical shifts for carbons in its vicinity.

Mass Spectrometry Applications in Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) was critical for determining the molecular weight and elemental composition of this compound and its relatives. tandfonline.com High-Resolution Mass Spectrometry (HRMS), likely using techniques available at the time such as electron ionization (EI), would have provided the accurate mass necessary to deduce the molecular formula, C₁₀H₁₂O₄ for this compound.

Fragmentation analysis within the mass spectrometer would have offered further structural clues. The observed fragmentation patterns, resulting from the cleavage of specific bonds within the molecule, would help to confirm the presence of key structural motifs, such as the ten-membered lactone ring and the location of the ketone and epoxide functionalities. For example, the loss of small neutral molecules like CO or H₂O, or the cleavage of the lactone ring at specific points, would yield fragments whose masses could be correlated with substructures of the parent molecule.

Electron Diffraction and X-ray Crystallography for Crystalline Structure Determination

While there is no direct evidence in the provided search results of electron diffraction being used for the structural elucidation of this compound itself, X-ray crystallography has been an indispensable tool for unambiguously determining the three-dimensional structure of related crystalline natural products and synthetic intermediates. researchgate.net For compounds that can be induced to form high-quality single crystals, X-ray diffraction analysis provides precise atomic coordinates, bond lengths, and bond angles, thereby confirming the molecular connectivity and, crucially, the relative stereochemistry.

In the broader context of the pyrenolide family, the total synthesis of pyrenolide D involved the crystallographic analysis of a synthetic intermediate, which was vital for confirming the stereochemistry at multiple chiral centers. osu.edu Had this compound been successfully crystallized, X-ray diffraction would have provided a definitive model of its molecular architecture, including the conformation of the ten-membered ring and the relative orientation of its substituents. The absolute stereochemistry can often be determined from high-quality crystallographic data of the natural product itself or a derivative containing a heavy atom.

Computational Approaches in Structure Elucidation and Verification

While the initial structure of this compound was determined prior to the widespread use of computational chemistry, modern computational methods are now routinely employed to verify and refine complex natural product structures.

Quantum Chemical Modeling for Spectral Prediction and Comparison

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting NMR chemical shifts. aihub.org This method allows for the calculation of theoretical NMR spectra for a proposed structure or a set of possible diastereomers. By comparing the predicted chemical shifts with the experimental data, the most likely structure can be identified. This approach is especially valuable for assigning the stereochemistry of complex molecules with multiple chiral centers, where subtle differences in the spatial arrangement of atoms can lead to measurable changes in the NMR spectrum. For a molecule like this compound, DFT calculations could be used to confirm the proposed stereochemistry by demonstrating a superior correlation between the calculated and experimental NMR data for the correct isomer over all other possibilities.

Computer-Assisted Structure Elucidation (CASE) Methodologies

Computer-Assisted Structure Elucidation (CASE) represents a systematic and unbiased approach to solving chemical structures from spectroscopic data. nih.gov CASE programs utilize algorithms to generate all possible molecular structures that are consistent with a given set of data, primarily from 1D and 2D NMR experiments and mass spectrometry. nih.gov

These expert systems can analyze complex datasets, including ¹H and ¹³C chemical shifts, COSY, HSQC, and HMBC correlations, to generate a list of candidate structures. nih.gov The candidates are then ranked based on how well they fit the experimental data, often incorporating theoretical NMR chemical shift prediction to improve the accuracy of the ranking. aihub.org For a novel natural product, CASE can be instrumental in proposing a structure or in verifying a structure that was deduced through manual interpretation of the spectra, thereby reducing the risk of misassignment.

Innovations and Challenges in Natural Product Structural Elucidation

The process of determining the structure of natural products like this compound is fraught with challenges, but the field has seen continuous innovation that provides chemists with increasingly powerful tools. nih.gov

The structural elucidation of ten-membered lactones is often complicated by their conformational flexibility, which can make the interpretation of NMR data, particularly NOE (Nuclear Overhauser Effect) correlations, ambiguous. researchgate.net Furthermore, while establishing the planar structure and relative stereochemistry is a significant hurdle, assigning the absolute configuration is frequently the most challenging aspect. researchgate.net Errors in spectral interpretation or the misapplication of empirical rules have led to a noticeable number of structural misassignments and revisions in the natural product literature. acs.org Total synthesis remains the ultimate proof of a proposed structure, but it is a laborious and resource-intensive undertaking. nih.govacs.org

To overcome these challenges, a host of innovative techniques have been developed and refined, moving the field far beyond the classical methods initially used for this compound.

X-Ray Crystallography : This is considered the definitive method for structure determination, as it provides a three-dimensional picture of the molecule's atomic arrangement in a crystal. rsc.orgamazonaws.com Its primary limitation is the need to obtain a single, high-quality crystal, which is not always possible, especially for non-crystalline oils or compounds available in only minute quantities.

Advanced NMR Spectroscopy : While standard 1D and 2D NMR techniques are foundational, more advanced methods are now available. The measurement of residual dipolar couplings (RDCs) in a weakly oriented medium can provide long-range structural information and is a powerful tool for defining the relative stereochemistry of complex molecules, even those with high flexibility.

Chiroptical Spectroscopy : Methods such as optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) are inherently sensitive to a molecule's chirality. researchgate.net The power of these techniques has been magnified by advances in computational chemistry. By calculating the theoretical CD or VCD spectrum for each possible stereoisomer of a molecule using methods like Density Functional Theory (DFT), and then comparing these theoretical spectra to the experimental one, the absolute configuration can often be assigned with a high degree of confidence. acs.org

Computational and AI-Driven Methods : The integration of computational tools is a major innovation. Computer-Assisted Structure Elucidation (CASE) systems can analyze a complete set of spectroscopic data (NMR, MS, etc.) and generate a list of all possible structures that are consistent with the data. acs.org This automated analysis minimizes human bias and can solve complex structures, even with contradictory or non-standard spectral correlations, in a fraction of the time required for manual interpretation.

Had these modern tools been available at the time of its discovery, the elucidation of this compound's absolute stereochemistry could have potentially been accomplished more rapidly and without the need for chemical degradation, likely by comparing the experimental ECD spectrum to DFT-calculated spectra of the possible enantiomers.

Biosynthesis and Precursor Studies of Pyrenolide a

Polyketide Biosynthetic Pathways Relevant to Pyrenolide Architecture

Pyrenolide A is a member of the polyketide family of natural products. researchgate.net These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Fungal PKSs are typically Type I, meaning they are large, single proteins with multiple catalytic domains. nih.gov The biosynthesis of a polyketide chain involves the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.

The architecture of this compound, a 10-membered lactone, suggests its formation via a specific type of PKS pathway. The general steps involved in the formation of such a structure are:

Chain Initiation: An acyl-CoA starter unit is loaded onto the PKS.

Chain Elongation: A series of condensation reactions with extender units (e.g., malonyl-CoA) builds the polyketide chain. Each elongation cycle can be followed by optional reductive steps (ketoreduction, dehydration, and enoylreduction) that modify the growing chain and introduce structural diversity.

Chain Termination: The completed polyketide chain is released from the PKS, often accompanied by cyclization to form a lactone ring.

The structure of this compound, with its specific pattern of oxygenation and saturation, is determined by the domain organization of the responsible PKS.

Hypothetical Biosynthetic Routes and Intermediate Identification

While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively identified and characterized, a plausible biosynthetic pathway can be proposed based on the biosynthesis of other fungal 10-membered lactones, such as decarestrictine C1 and Sch-642305. vulcanchem.comrsc.org

A hypothetical pathway for this compound likely begins with the assembly of a linear polyketide chain by a highly reducing PKS (HR-PKS). This would involve the condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units. The PKS would be programmed to perform specific reductive modifications at each elongation step to generate the required pattern of hydroxyl and keto groups, and a double bond at the correct position.

The proposed linear precursor, still attached to the acyl carrier protein (ACP) domain of the PKS, would then undergo cyclization. This critical step is catalyzed by a thioesterase (TE) domain, which cleaves the polyketide chain from the PKS and facilitates the intramolecular esterification to form the 10-membered lactone ring.

Subsequent post-PKS modifications, such as oxidation or reduction by tailoring enzymes encoded within the same BGC, could further functionalize the initial macrolactone to yield the final structure of this compound. To date, specific intermediates in the this compound pathway have not been isolated and characterized from P. teres cultures.

Enzymatic Catalysis and Mechanistic Investigations in this compound Formation

The key enzymatic steps in the proposed biosynthesis of this compound involve the catalytic domains of a Type I PKS and potentially several tailoring enzymes.

Polyketide Synthase (PKS): The core of this compound biosynthesis is a PKS. The domains within this enzyme would include:

Acyltransferase (AT): Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units.

Ketosynthase (KS): Catalyzes the Claisen condensation to elongate the polyketide chain.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These reductive domains would be present in specific modules to generate the desired pattern of single and double bonds, as well as hydroxyl groups.

Thioesterase (TE): Catalyzes the final release and macrolactonization of the polyketide chain. The formation of a 10-membered ring is an entropically disfavored process, highlighting the crucial role of the TE domain in orchestrating this cyclization.

Studies on other 10-membered lactone biosyntheses, such as that of decarestrictine C1, have identified dedicated thioesterase enzymes that efficiently catalyze medium-ring lactonizations. escholarship.org It is highly probable that a similar specialized TE is involved in the formation of this compound.

Tailoring Enzymes: Following the synthesis of the macrolactone core, other enzymes encoded in the BGC are likely responsible for further modifications. These could include:

Cytochrome P450 monooxygenases: These enzymes are frequently involved in the hydroxylation of polyketide scaffolds.

Dehydrogenases/Reductases: These enzymes could modify the oxidation state of specific carbons.

Without the identification of the this compound BGC, the specific tailoring enzymes and their mechanisms remain speculative.

Genetic Basis of this compound Biosynthesis

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically clustered together in biosynthetic gene clusters (BGCs). nih.gov Genomic studies of Pyrenophora teres have revealed the presence of a large number of BGCs, including many predicted to encode for PKSs. researchgate.netnih.gov This genomic potential strongly supports the polyketide origin of this compound.

While the specific BGC for this compound has not yet been experimentally confirmed, comparative genomics and bioinformatic analyses provide a roadmap for its discovery. Researchers can compare the genomes of this compound-producing and non-producing strains of P. teres or other fungi to identify candidate BGCs. Furthermore, the identification of BGCs for other 10-membered lactones, like decarestrictine C1 and Sch-642305, can guide the search for a homologous cluster in P. teres. vulcanchem.comrsc.org

The heterologous expression of candidate BGCs in a host organism that does not produce this compound is a powerful technique to functionally characterize the cluster and confirm its role in the biosynthesis of the compound. nih.gov To date, such studies have not been published for this compound. The identification and characterization of the this compound BGC will be a critical step in fully understanding its biosynthesis and will open avenues for the rational engineering of the pathway to produce novel analogs.

Total Synthesis and Chemical Derivatization of Pyrenolide a and Analogs

Stereocontrolled Total Synthesis Strategies for Pyrenolide A

The intricate architecture and biological relevance of this compound have spurred significant interest within the synthetic chemistry community. This has led to the development of various stereocontrolled total synthesis strategies, aiming to construct its unique ten-membered lactone ring with precise control over its stereocenters.

Development of Enantioselective Synthetic Routes

Enantioselective synthesis of this compound and its analogs, such as pyrenolide D, has been a key focus, with researchers employing various modern asymmetric reactions to establish the required chirality. A concise, asymmetric formal synthesis of (+)-pyrenolide D has been achieved starting from (E)-crotonaldehyde. researchgate.netgeorganics.sk Key transformations in this route include an enantioselective Sharpless dihydroxylation of a protected hex-4-en-1-yn-3-ol and a highly diastereoselective palladium-catalyzed oxycarbonylation of a hex-5-ene-2,3,4-triol intermediate, using iron pentacarbonyl as the source of carbon monoxide. researchgate.netgeorganics.skthieme-connect.com This approach highlights the power of catalytic asymmetric reactions in building complex stereochemical arrays from simple achiral starting materials.

Another notable strategy involved a palladium-catalyzed method for the dehydrobromination of a bromide ketone, which was developed during the synthetic efforts toward related natural products. researchgate.net The construction of the core cyclohexene (B86901) carboxylic ester has also been accomplished via a ring-closing metathesis reaction, a powerful tool for the formation of cyclic structures. researchgate.net These methodologies underscore the continuous innovation in synthetic chemistry to access complex natural products like this compound and its congeners with high levels of stereocontrol.

Carbohydrate-Based Chiral Pool Approaches to Pyrenolide Structures

Carbohydrates, with their inherent chirality, serve as excellent starting materials in a "chiral pool" approach for the synthesis of natural products. Several total syntheses of pyrenolide D, a close structural relative of this compound, have been successfully accomplished using carbohydrates as the chiral template. researchgate.netresearchgate.netnih.gov

The first total synthesis of (+)-pyrenolide D, reported by Gin and co-workers in 2001, started from tri-O-acetyl-D-galactal and featured an oxidative ring-contraction to construct the furanoside portion of the molecule. researchgate.netresearchgate.net The versatility of the carbohydrate-based approach is further demonstrated by the synthesis of dihydro-pyrenolide D from spiro-cyclopropanecarboxylated sugars, highlighting the development of methodologies for constructing crucial spirocyclic subunits. uohyd.ac.in These examples showcase the utility of carbohydrates as reliable chiral building blocks for the stereoselective synthesis of complex natural products like the pyrenolides. researchgate.netuohyd.ac.in

Synthetic Access to this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and developing new bioactive compounds. Both semisynthetic and chemoenzymatic methods have been employed to diversify the pyrenolide scaffold.

Preparation of Semisynthetic Pyrenolide Derivatives

Semisynthesis, which involves the chemical modification of a natural product, provides a direct route to novel derivatives. In one study, five semisynthetic derivatives were prepared from stagonolide (B1260407) E and curvulide A, compounds that were isolated in higher yields alongside pyrenolide C. researchgate.netacs.org This approach allows for the targeted modification of the natural product core to probe the influence of different functional groups on biological activity. The investigation of these semisynthetic derivatives, alongside the natural pyrenolides, helps to elucidate the structural features essential for their biological effects. acs.org

Chemoenzymatic Methods for Structural Diversification

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create novel molecules. This strategy has been increasingly applied to the synthesis of complex natural products and their analogs. beilstein-journals.org While specific chemoenzymatic syntheses targeting this compound are not extensively detailed in the provided context, the general principles are highly relevant. For instance, thioesterase (TE) domains, which are involved in the macrocyclization step in the biosynthesis of many polyketides and nonribosomal peptides, can be used in vitro to cyclize synthetic precursors. beilstein-journals.org This approach could potentially be applied to the synthesis of this compound analogs by using engineered TE domains with synthetic linear thioester substrates.

Furthermore, the promiscuity of certain enzymes can be exploited to produce non-natural analogs. For example, terpene synthases have been used with modified substrates to generate novel terpenoids. nih.govnih.gov A similar strategy could be envisioned for this compound, where the polyketide synthase (PKS) machinery responsible for its biosynthesis could be supplied with non-native extender units to generate structurally diverse analogs. The development of modular chemoenzymatic systems, where enzymes are used to produce key building blocks that are then chemically elaborated, also presents a powerful avenue for creating a library of this compound derivatives for biological screening. nih.gov

Methodological Advancements in Spirocyclic Lactone and Nonenolide Synthesis

The synthesis of the characteristic spirocyclic lactone and nonenolide motifs found in this compound and related natural products has driven the development of new synthetic methodologies. These advancements are not only crucial for the total synthesis of these specific targets but also contribute broadly to the field of organic synthesis.

The construction of spiro-γ-lactone core structures has been achieved through various innovative reactions. researchgate.net One such method involves a BF3-promoted formal [3+2] annulation of aldehydo-aldose derivatives with γ-methylene-γ-butyrolactone. researchgate.net An efficient one-pot method for creating spiro(tri or tetra)cyclic lactones has also been developed using a Lewis acid (FeCl3) to promote the coupling of exocyclic enoate esters with phenols. rsc.org Organocatalysis has also emerged as a powerful tool, with Michael-initiated Pinnick oxidative spirolactonization reactions being used to synthesize chiral spirocyclic oxindole-lactones. oaepublish.com

The synthesis of ten-membered lactones (nonenolides) has been addressed through macrolactonization reactions, such as the Yamaguchi cyclization. iscience.in The total synthesis of the Z-isomers of nonenolide and desmethyl nonenolide has been accomplished using ring-closing metathesis (RCM) and Yamaguchi cyclization as key macrocyclization strategies. iscience.in These methodological advancements in forming both the spirocyclic and the macrolactone components are critical for the efficient and stereocontrolled synthesis of complex molecules like this compound. thieme-connect.comrsc.org

Biological Activities and Molecular Mechanisms of Action of Pyrenolide a

Antifungal Activities Against Pathogenic and Model Fungi

Pyrenolide A has demonstrated notable antifungal properties. As a member of the nonenolide family of compounds produced by Pyrenophora teres, it contributes to the fungus's own defense mechanisms by inhibiting the growth of other fungi. researchgate.net Research has shown that this compound and its relatives can act as fungal morphogenic substances. For instance, pyrenolide C, a related compound, has been observed to inhibit hyphal growth and induce the formation of irregular, swollen hyphae in Cochliobolus lunatus. researchgate.net This suggests that this compound likely exerts its antifungal effects by disrupting normal fungal development and morphology.

The antifungal activity of this compound extends to various plant pathogenic fungi. While specific data on this compound's efficacy against a wide range of pathogens is still emerging, the broader class of nonenolides to which it belongs has shown promise. For example, other fungal metabolites have been tested against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, with varying degrees of success. mdpi.com The activity of these related compounds underscores the potential of this compound as an antifungal agent.

Phytotoxic Effects on Plant Organisms and Agricultural Relevance

In addition to its antifungal properties, this compound exhibits phytotoxic effects, meaning it can be harmful to plants. researchgate.netfarmonaut.com These phytotoxic effects are a general characteristic of pyrenolines and pyrenolides produced by Pyrenophora teres, affecting a variety of plant species. researchgate.net The symptoms of phytotoxicity can include leaf burn, yellowing of leaves (chlorosis), distorted leaf shapes, and stunted growth. farmonaut.com

The phytotoxicity of this compound and related compounds has agricultural relevance. On one hand, as a product of a plant pathogen, it contributes to the symptoms of diseases like net blotch in barley. researchgate.net On the other hand, the phytotoxic nature of such natural compounds is being explored for the development of new herbicides. nih.gov The structural features of these molecules are being studied to understand what makes them toxic to plants, which could lead to the design of more effective and selective herbicides. researchgate.net

Investigation of Specific Molecular Targets and Cellular Pathways

The biological effects of this compound are a consequence of its interactions at the molecular level. Understanding these interactions is key to elucidating its mechanism of action.

Ligand-Receptor Interaction Studies

The initial step in a molecule's action is often its binding to a specific receptor on or within a cell. frontiersin.org For this compound, identifying its specific protein receptor(s) is a crucial area of research. Computational methods can be employed to predict and analyze the interactions between ligands like this compound and potential protein targets. nih.gov Such studies can provide insights into the binding affinity and specificity, which are critical for understanding its biological function and for any potential therapeutic or agricultural applications. nih.govnih.gov

Enzyme Inhibition or Activation Mechanisms

Many biologically active compounds exert their effects by modulating the activity of enzymes. khanacademy.org An inhibitor can either compete with the substrate for the enzyme's active site (competitive inhibition) or bind to another site (allosteric site) to alter the enzyme's function (non-competitive inhibition). numberanalytics.com Conversely, an activator can enhance an enzyme's activity. Research into this compound's mechanism may reveal that it acts as an enzyme inhibitor or activator, thereby disrupting critical metabolic pathways in the target organism. enzyme-modifier.chnih.gov

Modulation of Cellular Signaling Cascades

Cellular signaling cascades are complex networks that transmit information from a cell's exterior to its interior, dictating cellular responses. nih.govtaylorfrancis.com These pathways are often initiated by a ligand binding to a receptor, which then triggers a series of molecular events. fiveable.me It is plausible that this compound could modulate one or more of these signaling pathways. For example, it could interfere with the function of key signaling proteins like kinases or phosphatases, leading to downstream effects on gene expression, cell growth, or apoptosis. fiveable.menih.gov The compartmentalization of signaling pathways within the cell is another layer of regulation that could potentially be disrupted by molecules like this compound. mdpi.com

Comparative Biological Activity Across Pyrenolide Congeners

This compound is part of a larger family of related compounds, or congeners, produced by Pyrenophora teres. researchgate.net These congeners, which include pyrenolide B, C, and D, often exhibit variations in their biological activities due to differences in their chemical structures.

Studies on related macrolides have shown that even small changes in structure, such as the stereochemistry of substituents on the ring or the length of an aliphatic chain, can significantly impact biological activity. mdpi.com For instance, in the case of resorcylides, another class of fungal macrolides, the trans isomer was found to be much more biologically active than the cis isomer. jst.go.jp Similarly, the presence and position of hydroxyl groups can influence the phytotoxicity and antifungal spectrum of nonenolides. researchgate.net

A comparative analysis of the biological activities of pyrenolide congeners is essential for understanding structure-activity relationships. This knowledge can guide the synthesis of novel analogs with enhanced or more selective bioactivity.

Interactive Data Table: Biological Activities of this compound and Related Compounds

Compound/ClassBiological ActivityTarget OrganismsReference
This compound Antifungal, PhytotoxicFungi, Plants researchgate.net
Pyrenolide C Antifungal (inhibits hyphal growth)Cochliobolus lunatus researchgate.net
Nonenolides Phytotoxic, Antimicrobial, FungicidalPlants, Fungi, Bacteria researchgate.net
Resorcylides Growth inhibitionPlant seedlings, Microorganisms jst.go.jp

Structure Activity Relationship Sar Studies of Pyrenolide a and Its Structural Variants

Systematic Modification and Design of Pyrenolide Scaffolds for SAR Exploration

The foundation of SAR studies lies in the systematic design and synthesis of structural variants of the lead compound. oncodesign-services.comnih.gov In the context of pyrenolide A and related natural products, medicinal chemists explore how modifications to the core scaffold impact biological activity. caltech.edu The pyrenolide family, which includes pyrenolides A, B, C, and D, are structurally related toxins characterized by a ten-membered lactone ring, but with different substituents. mdpi.com

Research in this area has led to the synthesis of various derivatives to probe the importance of different parts of the molecule. For instance, studies on pyrenolide D, which also possesses a lactone ring but with a spiroketal feature, involved the synthesis of its dihydro- and 4-epi-dihydro- analogs to investigate the role of the unsaturated lactone moiety and the stereochemistry at the spirocenter. rsc.org Similarly, the synthesis of (±)-pyrenolide B and (±)-pyrenolide C was undertaken to confirm their structures and evaluate their biological profiles. mdpi.com The development of novel pyrazoline and pyrazolopyridine derivatives through systematic modifications at various positions (R1 to R6 on the pyrazoline ring, and N1, C6, C4 on the pyrazolopyridine core) demonstrates a common strategy in medicinal chemistry to build a comprehensive SAR understanding. nih.govnih.gov

Identification of Essential Structural Motifs for Biological Efficacy

A primary goal of SAR studies is to identify the "pharmacophore"—the minimal structural unit required for biological activity. gardp.org For the pyrenolide family, the ten-membered lactone ring is considered a key structural motif. researchgate.netmdpi.com The biological importance of lactone rings, particularly in natural products, is well-documented, often contributing significantly to their bioactivity.

In more complex related structures, such as those containing spiroketal systems, this moiety is often essential for biological function. researchgate.netresearchgate.net Studies on spiroketal derivatives have shown that simplified fragments retaining this core structure can exhibit the biological activity of the parent natural product. rsc.org For pyrenolide D, the spiroketal framework is a critical feature for its cytotoxic activity. mdpi.com

The table below summarizes findings from SAR studies on pyrenolide-related compounds, highlighting how specific structural features correlate with biological activity.

Compound/AnalogKey Structural Feature/ModificationObserved Biological ActivityReference
This compound10-membered lactone ringAntifungal and phytotoxic activity. researchgate.netmdpi.com researchgate.netmdpi.com
(±)-Pyrenolide B10-membered lactone ringSignificant antimicrobial and phytotoxic activity. mdpi.com mdpi.com
Pyrenolide DSpiroketal lactone structureCytotoxic activity against HL-60 cells, but no antifungal activity. mdpi.com mdpi.com
Dihydro-pyrenolide DSaturation of the lactone ringSynthesized to probe the importance of the unsaturated lactone moiety. rsc.org rsc.org
Spirostaphylotrichin A, C, DSpirocyclic structurePhytotoxic activity. mdpi.com mdpi.com

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral natural products like this compound. numberanalytics.comnih.gov The interaction between a molecule and its biological target (like an enzyme or receptor) is often highly specific, akin to a lock and key, where only one stereoisomer fits correctly and elicits a response. numberanalytics.com The absolute stereochemistry of this compound has been elucidated, providing a critical foundation for understanding its interactions at a molecular level. researchgate.net

The synthesis of specific stereoisomers is a powerful tool to probe the influence of stereochemistry. For example, the stereoselective synthesis of dihydro-pyrenolide D and its diastereomer, dihydro-4-epi-pyrenolide D, was crucial for investigating the stereochemical influence on activity. rsc.org In other compound classes, it has been demonstrated that different isomers can have dramatically different activities. For instance, studies on 3-Br-acivicin isomers revealed that only the (5S, αS) isomers showed significant antiplasmodial activity, likely due to stereoselective uptake by cells. nih.gov Similarly, for a series of pyrazoline-based androgen receptor modulators, the (S)-isomer of a key compound exhibited more potent activity than its corresponding (R)-isomer. nih.gov These examples underscore the general principle that the specific 3D shape of a molecule is often a critical determinant of its biological function.

Computational SAR Modeling and Predictive Analysis

In modern drug discovery, experimental SAR studies are frequently complemented by computational methods. oncodesign-services.com Predictive analytics, utilizing machine learning and statistical models, can forecast the biological activity of novel compounds based on their chemical structure. insightsoftware.comgoogle.comibm.com These approaches can accelerate the design-synthesis-test cycle by prioritizing which analogs are most likely to succeed. oncodesign-services.com

Computational techniques like molecular modeling allow scientists to build 3D models of molecules and simulate their interactions with biological targets. oncodesign-services.com This can shed light on the structural requirements for efficient binding. nih.gov For example, molecular modeling of 3-Br-acivicin derivatives helped to clarify the stereochemical needs for its interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.gov

Preclinical Investigations and Translational Research Paradigms

In Vitro Biological Activity Screening Assays.rsc.org

The initial stages of drug discovery for natural products like pyrenolide A heavily rely on in vitro screening assays to determine their biological activity. aristo-group.com These assays are fundamental in identifying and characterizing the potential therapeutic effects of the compound before advancing to more complex and costly in vivo studies. idbs.com

Cell-Based Phenotypic Assays

This compound, a 10-membered lactone produced by the fungus Pyrenophora teres, has been the subject of various cell-based phenotypic screens to elucidate its biological activities. researchgate.netmdpi.com These assays have primarily focused on its phytotoxic and antifungal properties. mdpi.comfrontiersin.org

One of the key phenotypic effects observed is the inhibition of fungal growth and the induction of morphological changes. For instance, pyrenolide C, a related compound, has been shown to inhibit the hyphal growth of Cochliobolus lunata and cause the formation of irregular, swollen hyphae. frontiersin.org While specific data for this compound's effect on a wide range of cell lines is not extensively detailed in the provided results, the general methodology involves exposing cultured cells to the compound and observing changes in phenotype, such as cell viability, proliferation, morphology, and the induction of specific cellular processes like apoptosis. pharmaron.comselvita.com

The following table summarizes the types of cell-based phenotypic assays relevant to the study of natural products like this compound:

Assay TypeDescriptionPotential ReadoutsRelevance to this compound
Antifungal Susceptibility Assays Fungal cells are exposed to varying concentrations of the compound to determine its inhibitory effects.Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), Morphological changes (e.g., hyphal swelling)To determine its efficacy against various fungal pathogens. frontiersin.org
Phytotoxicity Assays Plant cells or tissues are treated with the compound to assess its toxic effects on plant growth and development.Inhibition of root elongation, necrosis, chlorosisTo evaluate its potential as a natural herbicide. researchgate.netmdpi.com
Cytotoxicity Assays Cancer or normal cell lines are incubated with the compound to measure its ability to kill cells.IC50 (half-maximal inhibitory concentration), Cell viability (e.g., MTT assay)To assess its potential as an anticancer agent and to understand its general toxicity. rsc.orgnih.gov
High-Content Imaging Automated microscopy and image analysis are used to quantify various cellular parameters simultaneously.Changes in cell morphology, protein localization, organelle healthTo gain a deeper, multi-parameter understanding of its cellular effects. pharmaron.comselvita.com

Target-Specific Biochemical Assays

In contrast to phenotypic assays, target-specific biochemical assays investigate the direct interaction of a compound with a purified molecular target, such as an enzyme or receptor. numberanalytics.com This approach is crucial for understanding the mechanism of action at a molecular level and for optimizing the compound's potency and selectivity. nih.gov

For this compound, while specific target-based assays are not extensively documented in the provided search results, the general workflow for such investigations would involve:

Target Identification: Hypothesizing potential molecular targets based on the phenotypic effects observed. For example, the antifungal activity of this compound might suggest that it targets enzymes essential for fungal cell wall synthesis or other vital metabolic pathways. mdpi.comfrontiersin.org

Assay Development: Establishing a biochemical assay to measure the activity of the purified target protein. This could be, for instance, an enzyme activity assay that measures the rate of substrate conversion or a binding assay that quantifies the affinity of the compound for the target. numberanalytics.com

Inhibition Studies: Testing the ability of this compound to inhibit the activity of the target protein. The results are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit the target's activity by 50%. nih.gov

While direct biochemical assay data for this compound is sparse, studies on similar natural products often involve screening against a panel of enzymes or receptors known to be relevant to the observed phenotype. nih.gov For example, if a compound shows anti-inflammatory properties in a cell-based assay, it might be tested against cyclooxygenase (COX) enzymes in a biochemical assay.

In Vivo Efficacy Studies in Relevant Biological Models (e.g., in planta, animal models for infection)

Following promising in vitro results, the evaluation of this compound's efficacy moves to in vivo models. These studies are critical for understanding how the compound behaves in a complex, whole-organism system, providing insights into its potential therapeutic utility. nih.goviitri.org

Establishment and Validation of Efficacy Models

The selection and validation of an appropriate in vivo model are paramount for obtaining clinically relevant data. nih.gov For a compound like this compound with known phytotoxic and antifungal activities, relevant models would include in planta systems and animal models of infection. researchgate.netfrontiersin.org

In Planta Models: To assess the phytotoxic effects of this compound, researchers utilize various plant models. A common method is the leaf puncture assay, where the compound is applied to a wounded leaf to observe the development of necrosis or other toxic effects. researchgate.net Another approach involves seedling growth assays, where the impact of the compound on root and shoot elongation is measured. mdpi.com These models are essential for evaluating the potential of this compound as a natural herbicide. This compound has been shown to be more toxic than pyrenolide B at the same concentrations in such assays. researchgate.net

Animal Models for Infection: To investigate the antifungal activity of this compound in a mammalian system, animal models of fungal infection are employed. iitri.org The choice of animal model depends on the specific pathogen and the type of infection being studied. creative-diagnostics.comfrontiersin.org For example, a murine model of systemic candidiasis could be used to assess the efficacy of this compound in treating a bloodstream fungal infection. The establishment of these models involves infecting the animals with a specific pathogen and then administering the test compound to evaluate its ability to reduce the fungal burden and improve survival rates. dovepress.com

Assessment of Compound Activity in Complex Biological Systems

Once a suitable in vivo model is established, the activity of this compound is assessed within this complex biological environment. This involves evaluating not only the compound's direct effect on the target (e.g., the pathogen or plant) but also its interaction with the host organism. researchgate.net

In in planta studies, the assessment of this compound's activity includes measuring the extent of lesion formation, inhibition of plant growth, and other visible signs of phytotoxicity. researchgate.netfrontiersin.org These studies have demonstrated that this compound is a general toxin, affecting a range of different plants. researchgate.net

In animal models of infection, the efficacy of this compound would be determined by several parameters, including:

Reduction in pathogen load: Measuring the number of viable fungal cells in various organs. dovepress.com

Increased survival rate: Comparing the survival of treated animals to that of an untreated control group. researchgate.net

Amelioration of clinical signs of infection: Observing improvements in symptoms such as weight loss or inflammation. researchgate.net

The following table outlines key considerations for assessing compound activity in vivo:

ParameterIn Planta ModelsAnimal Models of Infection
Primary Efficacy Endpoint Degree of phytotoxicity (e.g., lesion size, growth inhibition)Reduction in pathogen burden, increased survival
Secondary Endpoints Chlorosis, impact on different plant speciesHistopathological analysis of infected tissues, inflammatory markers
Model Organisms Barley, various monocot and dicot plantsMice, rats

Future Directions in Preclinical Research for Natural Product-Derived Compounds

The preclinical investigation of natural products like this compound continues to evolve. Future research will likely focus on several key areas to enhance the efficiency and predictive power of the drug discovery process.

One promising direction is the integration of advanced cellular models, such as 3D organoids and co-culture systems, in early-stage screening. pharmaron.com These models more accurately mimic the complex microenvironment of tissues and can provide more physiologically relevant data on a compound's efficacy and toxicity. nih.gov

Furthermore, the application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of the cellular response to a compound. nih.gov By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify novel molecular targets and pathways affected by this compound, moving beyond a single-target approach.

For in vivo studies, the development of more sophisticated and humanized animal models will be crucial. nih.gov This includes the use of genetically engineered animals that better recapitulate human diseases, leading to more accurate predictions of clinical efficacy.

Finally, the use of artificial intelligence and machine learning is set to revolutionize preclinical research. selvita.com These computational tools can analyze large datasets from high-throughput screening and omics studies to identify patterns, predict biological activities, and optimize the design of new drug candidates derived from natural product scaffolds.

Concluding Remarks and Prospective Research Avenues for Pyrenolide a

Synthesis of Current Academic Understanding of Pyrenolide A

This compound is a polyketide characterized by a ten-membered lactone ring. mdpi.comrsc.org Its discovery and structural elucidation have been pivotal in understanding the secondary metabolism of Pyrenophora teres. mdpi.comresearchgate.net The initial isolation and characterization of this compound were reported in the early 1980s. osu.edu

Subsequent research has focused on its biological activities. Notably, this compound exhibits significant antifungal properties, demonstrating growth inhibition and morphogenic effects against various fungi. rsc.orgfrontiersin.org For instance, it has been shown to inhibit the hyphal growth of Cochliobolus lunata, causing the formation of irregular and swollen hyphae. rsc.orgfrontiersin.org Beyond its antifungal effects, this compound has also been investigated for its phytotoxic activity, affecting a broad range of plant species. montana.edu Some studies have also suggested potential antimicrobial and anticancer activities, although these areas require more extensive investigation. ontosight.ai

The total synthesis of this compound and its analogues has been a subject of interest for organic chemists. These synthetic efforts are crucial for confirming the structure of the natural product, providing larger quantities for biological testing, and enabling the creation of derivatives with potentially enhanced or novel activities. Various synthetic strategies have been explored, often employing key reactions like ring-closing metathesis to construct the macrolide core. rsc.org

Unaddressed Scientific Questions and Emerging Research Opportunities

Despite the progress made, several aspects of this compound's biology and chemistry remain to be fully elucidated, presenting exciting opportunities for future research.

Key Unaddressed Questions:

Detailed Mechanism of Action: While the antifungal and phytotoxic effects of this compound are established, the precise molecular targets and biochemical pathways through which it exerts these activities are not fully understood. Identifying the specific enzymes or cellular processes that this compound interacts with is a critical next step.

Biosynthetic Pathway: The complete biosynthetic pathway of this compound in Pyrenophora teres has yet to be fully mapped out. While it is known to be a polyketide, the specific polyketide synthase (PKS) and tailoring enzymes involved in its formation require further characterization. In silico genome mining of Pyrenophora species has predicted numerous biosynthetic gene clusters, suggesting a rich and largely untapped source of novel compounds. mdpi.comresearchgate.net

Structure-Activity Relationships (SAR): A comprehensive understanding of the relationship between the chemical structure of this compound and its biological activity is lacking. Systematic modification of its functional groups and stereocenters would provide valuable insights into which parts of the molecule are essential for its effects. The synthesis of analogues, such as dihydropyrenolides, could help reveal the importance of specific structural features like the unsaturated lactone moiety. rsc.org

Ecological Role: The precise ecological function of this compound for Pyrenophora teres is not definitively known. While its phytotoxic and antifungal properties suggest roles in pathogenesis and competition with other microorganisms, further studies are needed to confirm its importance in the natural environment.

Emerging Research Opportunities:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening could help identify the molecular targets of this compound.

Genomic and Transcriptomic Analysis: Sequencing the genome of Pyrenophora teres and analyzing its transcriptome under different conditions could help identify the genes and regulatory networks involved in this compound biosynthesis.

Combinatorial Biosynthesis and Synthetic Biology: Once the biosynthetic pathway is understood, it may be possible to manipulate it using synthetic biology approaches to produce novel pyrenolide derivatives with improved properties.

Development of More Efficient Synthetic Routes: While total syntheses of this compound and related compounds have been achieved, developing more concise and efficient synthetic routes remains a valuable goal for chemists. researchgate.net This would facilitate the production of larger quantities for in-depth biological evaluation.

Translational Potential and Academic Contributions

The unique biological activities of this compound offer significant translational potential and have already made important academic contributions.

Translational Potential:

Agrochemicals: The potent antifungal and phytotoxic properties of this compound make it a promising lead compound for the development of new fungicides and herbicides. researchgate.net Its broad-spectrum activity against various plant species, including weeds, is particularly noteworthy. montana.edu

Drug Discovery: The reported antimicrobial and potential anticancer activities of this compound suggest it could serve as a scaffold for the development of new therapeutic agents. ontosight.ai Further investigation into its cytotoxicity against various cancer cell lines is warranted. mdpi.comosu.edu

Academic Contributions:

Understanding Fungal Secondary Metabolism: The study of this compound and other metabolites from Pyrenophora species has provided valuable insights into the chemical diversity and biosynthetic capabilities of fungi. mdpi.com

Inspiring Synthetic Chemistry: The complex and interesting structure of this compound and its congeners, like pyrenolide D, has stimulated the development of novel synthetic methodologies and strategies in organic chemistry. acs.orgox.ac.ukthieme-connect.com The challenges associated with synthesizing these molecules have driven innovation in areas such as macrocyclization and stereocontrolled synthesis. rsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.